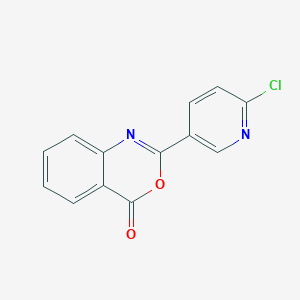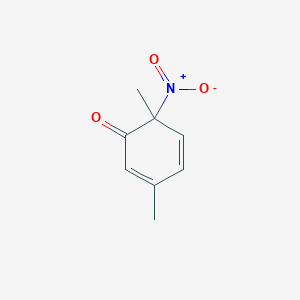
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is a complex organic compound with significant applications in various scientific fields. It is known for its intricate structure and diverse functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves multiple steps, including the formation of the naphthacene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, interfere with DNA replication, or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aclacinomycin A: Another naphthacene derivative with similar structural features and biological activities.
Doxorubicin: A well-known anthracycline antibiotic with comparable anticancer properties.
Daunorubicin: Another anthracycline with similar mechanisms of action and therapeutic applications.
Uniqueness
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical properties and reactivity. Its combination of hydroxyl, carbonyl, and ester groups, along with its naphthacene core, sets it apart from other similar compounds .
Propiedades
Número CAS |
75324-02-6 |
|---|---|
Fórmula molecular |
C22H20O7 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
methyl (1S,2S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-6,9,13,23,25,27H,3,7-8H2,1-2H3/t9-,13-/m0/s1 |
Clave InChI |
LHFDKPDGYRDMGT-ZANVPECISA-N |
SMILES isomérico |
CC[C@H]1CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
SMILES canónico |
CCC1CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



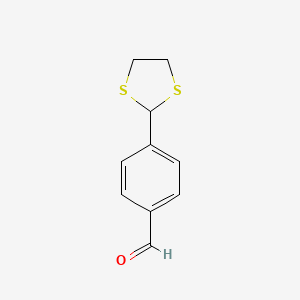
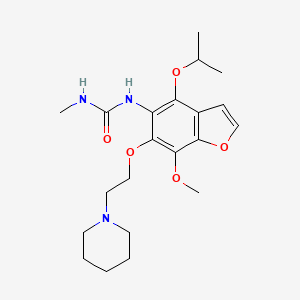
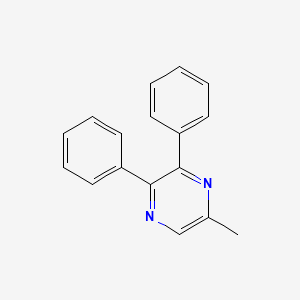
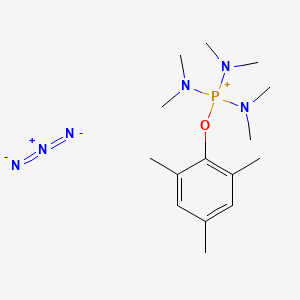
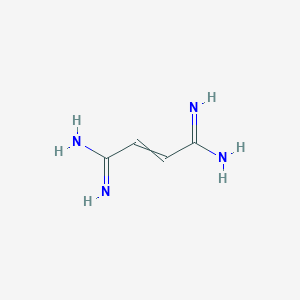
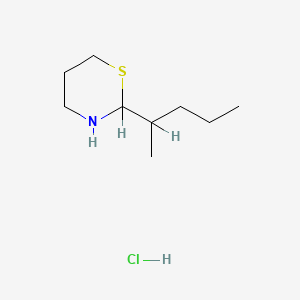
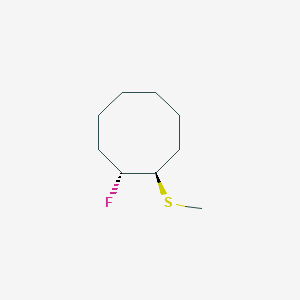
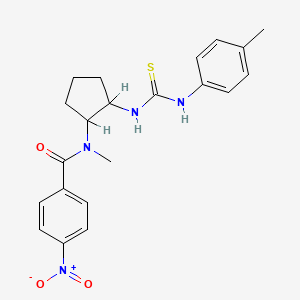
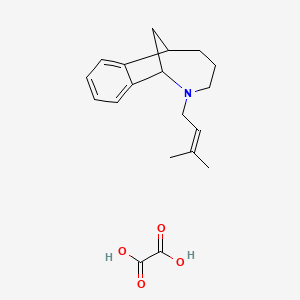
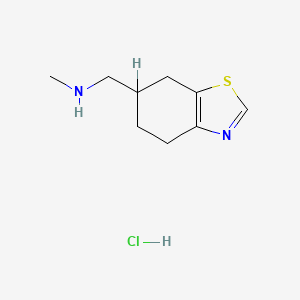
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
